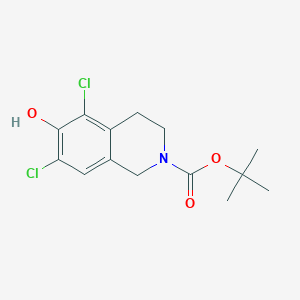

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

Tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound characterized by its molecular formula C14H17Cl2NO3

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. Common synthetic routes may include:

Condensation Reactions: Involving the reaction of suitable precursors to form the isoquinoline skeleton.

Halogenation: Introduction of chlorine atoms at the 5 and 7 positions.

Hydroxylation: Addition of a hydroxyl group at the 6 position.

Carboxylation: Introduction of the carboxylate group, followed by esterification with tert-butanol to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the chlorine atoms to hydrogen atoms.

Substitution Reactions: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of less chlorinated or fully hydrogenated derivatives.

Substitution Reactions: Formation of various substituted isoquinolines.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline derivatives exhibit promising anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that the introduction of halogen substituents on isoquinoline derivatives enhanced their cytotoxic properties against specific cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Isoquinoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. Experimental results suggest that tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline can inhibit the production of pro-inflammatory cytokines and promote neuronal survival under stress conditions .

Organic Synthesis

Synthetic Intermediates

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functionalization reactions that lead to the formation of diverse chemical entities. For example, it can serve as a precursor for synthesizing other isoquinoline derivatives through cyclization reactions or as a building block in multi-step synthetic pathways .

Catalytic Applications

This compound has also been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a candidate for catalyzing reactions such as cross-coupling and cyclization processes. The efficiency of these reactions can be significantly improved by employing tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline as a catalyst or co-catalyst .

Material Science

Polymer Chemistry

In material science, isoquinoline derivatives like tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline are being investigated for their potential applications in polymer chemistry. Their incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the rigid structure of the isoquinoline moiety. Research is ongoing to explore how these compounds can be used to develop high-performance materials with tailored properties .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induce apoptosis in cancer cells |

| Neuroprotective agents | Inhibit neuroinflammation and oxidative stress | |

| Organic Synthesis | Synthetic intermediates | Serve as precursors for complex organic molecules |

| Catalytic applications | Improve efficiency in organic reactions | |

| Material Science | Polymer chemistry | Enhance thermal stability and mechanical properties |

Case Studies

- Anticancer Activity Study : A study published in European Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their cytotoxic effects on human cancer cell lines. The results showed that compounds with chloro substitutions exhibited higher activity compared to their non-chloro counterparts .

- Neuroprotection Research : Research conducted at a neuroscience institute highlighted the neuroprotective effects of isoquinoline derivatives on cultured neurons exposed to oxidative stress. The study found that these compounds significantly reduced cell death and inflammation markers .

- Synthesis Methodology : A recent paper detailed a novel synthetic route for creating isoquinoline derivatives using tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline as a key intermediate. This method showcased improved yields and reduced reaction times compared to traditional approaches .

作用机制

The mechanism by which tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

相似化合物的比较

Isoquinoline Derivatives: Other isoquinoline derivatives with different substituents.

Dichloro Compounds: Compounds with similar dichloro substitutions but different core structures.

Hydroxy Compounds: Compounds containing hydroxyl groups in different positions.

Uniqueness: Tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its specific combination of chlorine, hydroxyl, and carboxylate groups, which confer unique chemical properties and reactivity compared to similar compounds.

生物活性

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 851784-76-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C14H17Cl2NO3

- Molecular Weight : 318.19 g/mol

- Purity : 98%

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound is primarily noted for its potential antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. In studies involving related compounds, inhibition zones were measured against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing promising results in growth inhibition .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| tert-butyl 5,7-dichloro... | 22 mm | Pseudomonas aeruginosa |

| tert-butyl 5,7-dichloro... | 25 mm | Klebsiella pneumoniae |

Anticancer Potential

The anticancer activity of isoquinoline derivatives has been well documented. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation with IC50 values indicating effective concentrations that lead to significant cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Similar compounds have been tested for their ability to inhibit lipid peroxidation and protect low-density lipoprotein (LDL) from oxidation. The antioxidant capacity is crucial in preventing oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

- Inhibition of Enzymatic Activity : Certain isoquinoline derivatives inhibit key enzymes involved in cellular processes.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to interact with cellular membranes, influencing permeability and transport mechanisms.

Case Studies and Research Findings

A notable study evaluated the antiviral activity of related quinoline derivatives against dengue virus serotype 2 (DENV2), revealing significant inhibitory effects . The findings suggest that structural modifications can enhance bioactivity and selectivity.

Another investigation into the antioxidant properties highlighted the compound's ability to reduce oxidative stress markers in vitro, showcasing its potential as a therapeutic agent against oxidative damage .

属性

IUPAC Name |

tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(19)17-5-4-9-8(7-17)6-10(15)12(18)11(9)16/h6,18H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNTSOMNZFWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-76-4 | |

| Record name | tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J736664BPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。